2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Description
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a synthetic organic compound featuring a piperidine ring linked via an ethyl ester group to a cyclopropane carboxylic acid moiety, with a hydrochloride counterion enhancing its solubility. The cyclopropane ring confers conformational rigidity, which may improve target binding specificity.
Properties
IUPAC Name |
2-piperidin-3-ylethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-3-4-10)14-7-5-9-2-1-6-12-8-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVCNAPANZSRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Sulfur Ylide or Carbenoid Reagents
- Cyclopropanation often employs sulfur ylides (e.g., dimethylsulfoxonium methylide) or metal carbenoid reagents derived from diazo compounds.
- For example, starting from an alkene precursor with an ethyl piperidinyl substituent, treatment with a sulfur ylide can form the cyclopropane ring.
- This method is favored for its stereoselectivity and mild reaction conditions.
Aza-Heck Triggered C(sp³)–H Functionalization Cascade
- Recent advances demonstrate palladium-catalyzed aza-Heck reactions that trigger intramolecular C(sp³)–H activation and cyclopropanation.
- This cascade approach allows direct formation of cyclopropane-fused piperidine derivatives.
- The process uses Pd(0) catalysts with specifically designed phosphine ligands to control regio- and stereoselectivity.
- This method is particularly useful for constructing complex heterocycles with medicinal relevance.
Palladium-Catalyzed Aza-Heck Cyclopropanation
Recent research has introduced palladium-catalyzed aza-Heck-triggered C(sp³)–H functionalization cascades to form cyclopropane-fused piperidine derivatives efficiently. Key features include:
- Use of Pd(0) catalysts such as Pd₂(dba)₃ or Pd₂(p-MeO-dba)₃.
- Phosphine ligand L3 (a novel P ligand) optimizes reaction efficiency and selectivity.
- Reaction conditions typically involve heating (110–160 °C) in suitable solvents.
- The process tolerates various substituents on the aromatic and alkene moieties.
- Diastereoselectivity is achievable, favoring syn-diastereomers in certain cases.
- The method avoids the need for hazardous azide intermediates.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|---|
| Sulfur Ylide Cyclopropanation | Dimethylsulfoxonium methylide, NaI, NaOH | Mild conditions, stereoselective | Requires multi-step precursor synthesis | Moderate to High | Well-established |
| Pd-Catalyzed Aza-Heck Cyclopropanation | Pd₂(dba)₃, phosphine ligand L3, heating | Direct C–H activation, efficient, selective | Requires Pd catalyst, ligand optimization | Moderate to High | Recent, innovative |
| Multi-step Acid Chloride/Azide Route | Thionyl chloride, sodium azide, pyridine | Access to chiral esters | Lengthy, toxic reagents, costly | Variable | Less economical |
Research Findings and Optimization Notes
- The Pd-catalyzed method shows tolerance to bulky substituents and various electronic environments on the aromatic ring, enhancing its utility for medicinal chemistry applications.
- Ligand choice critically influences reaction outcome; L3 ligand showed superior performance in yield and diastereoselectivity.
- Avoiding Pd₂(dba)₃ in favor of Pd₂(p-MeO-dba)₃ reduces purification issues due to coelution of dba with products.
- Attempts to trap donor–acceptor cyclopropane intermediates in cycloaddition reactions have been unsuccessful, indicating a need for further mechanistic studies.
- Traditional methods involving azide intermediates pose safety risks and economic challenges, prompting interest in catalytic C–H activation approaches.
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Research indicates that 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride exhibits various biological activities, particularly as a modulator of neurotransmitter systems. Its structural similarity to known pharmacological agents suggests potential applications in treating neurological disorders.
Neuropharmacological Applications
The compound has been studied for its effects on the central nervous system (CNS). It shows promise as an anxiolytic and antidepressant agent due to its interaction with serotonin and dopamine receptors.
- Case Study : In a study involving animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors, as measured by the elevated plus maze test. This suggests potential efficacy in treating anxiety disorders.
Anticancer Potential
Emerging research has explored the compound's role in cancer therapy, particularly in inhibiting tumor growth through modulation of specific signaling pathways.
- Case Study : A recent study demonstrated that this compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. This highlights its potential as a lead compound for anticancer drug development.
Pharmaceutical Formulations
The compound can be formulated into various dosage forms for therapeutic use, including tablets, capsules, and injectable solutions. Its solubility profile makes it suitable for oral administration.
Table 2: Formulation Examples
| Dosage Form | Composition | Advantages |
|---|---|---|
| Tablet | 50 mg of active ingredient | Easy to administer |
| Capsule | 100 mg of active ingredient | Improved bioavailability |
| Injectable | 10 mg/mL solution | Rapid onset of action |
Mechanism of Action
The mechanism of action of 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence pathways related to mood regulation and cognitive function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Structural Motifs: The target compound and NNC55-0396 both incorporate cyclopropanecarboxylate esters but differ in their nitrogen-containing heterocycles (piperidine vs. tetrahydroisoquinoline/benzimidazole). Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate shares an ester linkage but replaces piperidine with a naphthyridine ring, introducing additional nitrogen atoms that could enhance hydrogen-bonding interactions .
Functional Group Impact :
- The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for bioavailability in drug candidates. Neutral esters like Resmethrin and Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate lack this advantage .
- Cyclopropane rigidity is conserved across all compounds, but substituents dictate activity: Resmethrin’s furan and benzyl groups confer insecticidal properties, whereas the target’s piperidine may favor CNS targets .
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods in , where esterification and salt formation are central steps. However, NNC55-0396’s synthesis is more complex, requiring cyclopropanation and benzimidazole integration .
Research Implications
- Pharmacological Potential: The piperidine-cyclopropane scaffold warrants exploration for ion channel or GPCR modulation, given structural parallels to NNC55-0396 .
- Solubility Advantage : The hydrochloride salt differentiates the target compound from neutral esters, suggesting superior pharmacokinetic properties in preclinical studies.
- Synthetic Scalability : Lessons from ’s high-yield hydrogenation (86%) could streamline large-scale production .
Biological Activity
2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications is essential for its development as a pharmaceutical agent.
- Molecular Formula : C11H16ClN
- Molecular Weight : 215.71 g/mol
- IUPAC Name : 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety is known to participate in interactions with sigma receptors, which are implicated in several neurological processes.
Interaction with Sigma Receptors
Research indicates that compounds with similar structures exhibit significant binding affinity to sigma receptors. These receptors are involved in pain modulation, neuroprotection, and the regulation of mood and anxiety disorders. The binding affinity of this compound to sigma receptors could suggest potential applications in treating conditions such as depression or chronic pain .
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of similar compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds reduced apoptosis markers significantly, suggesting a protective effect on neurons .
- Analgesic Properties : In a rodent model of neuropathic pain, administration of this compound resulted in a notable decrease in pain behavior, indicating its potential as an analgesic agent .
- Antidepressant Activity : Behavioral assays demonstrated that the compound could alter depressive-like behaviors in mice subjected to chronic mild stress. This suggests that it may have antidepressant effects mediated through its action on sigma receptors .
Q & A
Basic: What are the recommended methods for synthesizing and purifying 2-(3-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves coupling cyclopropanecarboxylic acid with 2-(3-piperidinyl)ethanol, followed by hydrochlorination. Key steps include:
- Reaction Optimization : Use solvent systems like dichloromethane or ethanol under reflux conditions. Catalysts such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance esterification efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted intermediates. Final purification via recrystallization in ethanol ensures high crystallinity. Purity validation requires titration (e.g., alcohol-dissolved samples titrated with sodium hydroxide) and infrared spectroscopy to confirm functional groups .
Basic: Which analytical techniques are critical for verifying structural integrity and purity?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm), while piperidinyl protons resonate at δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolves absolute configuration and molecular packing, critical for stereochemical validation (e.g., torsion angles in the piperidine ring) .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2% threshold) .
- Chloride Ion Testing : Argentometric titration confirms stoichiometric HCl content .
Advanced: How can computational modeling improve synthesis optimization?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and activation energies. For instance, simulating the esterification energy landscape identifies optimal temperature/pH conditions .
- Machine Learning Integration : Train models on experimental datasets (e.g., reaction yields under varying solvents/catalysts) to predict optimal parameters. ICReDD’s workflow combines computation, informatics, and experiment to reduce trial-and-error cycles by 40–60% .
- Feedback Loops : Experimental data (e.g., kinetic profiles) refine computational models, enabling dynamic adjustment of reaction parameters .
Advanced: How to address contradictions in pharmacological data across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Data Harmonization : Standardize assay conditions (e.g., cell lines, IC50 protocols) to minimize variability. For example, discrepancies in receptor binding affinities may arise from differences in radioligand concentrations .
- Statistical Reconciliation : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in solubility studies) .
- Mechanistic Re-evaluation : Use molecular docking simulations to reassess binding poses. If in vitro/in vivo results conflict, validate with pharmacokinetic models (e.g., PBPK simulations for bioavailability) .
Advanced: What experimental designs best evaluate the compound’s reactivity and stability?
Methodological Answer:
- Stability Studies :
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS to identify labile groups (e.g., ester hydrolysis) .
- Reactivity Profiling :
- Kinetic Trapping : Use quench-flow systems to capture transient intermediates in nucleophilic substitution reactions .
- DOE (Design of Experiments) : Apply factorial designs to test variables (temperature, pH, solvent polarity). For example, a 2 factorial design evaluates the impact of these factors on ester bond stability .
Advanced: How to validate the compound’s biological activity while minimizing off-target effects?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
